molecular formula C17H23N5O2 B12503959 1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylmethanamine

1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylmethanamine

Cat. No.: B12503959
M. Wt: 329.4 g/mol
InChI Key: HMZKTKHEPSLMJB-UHFFFAOYSA-N
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Description

[2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles under acidic conditions.

    Coupling Reactions: The benzodioxole and tetrazole rings are then coupled using a suitable linker, often involving palladium-catalyzed cross-coupling reactions.

    Introduction of the Dimethylamine Group: This step involves the alkylation of the intermediate compound with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying receptor-ligand interactions.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the tetrazole ring can form hydrogen bonds with amino acid side chains. The dimethylamine group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the tetrazole and dimethylamine groups.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Similar in structure but with an ethanamine group instead of the tetrazole and dimethylamine groups.

    1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone: Contains the benzodioxole ring but with a bromo and propanone group.

Uniqueness

The uniqueness of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine lies in its combination of the benzodioxole and tetrazole rings with a dimethylamine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyltetrazol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C17H23N5O2/c1-21(2)16(12-8-9-14-15(10-12)24-11-23-14)17-18-19-20-22(17)13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3

InChI Key

HMZKTKHEPSLMJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC2=C(C=C1)OCO2)C3=NN=NN3C4CCCCC4

Origin of Product

United States

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